molecular formula C30H26N2O3S B15009000 (5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B15009000
M. Wt: 494.6 g/mol
InChI Key: XBIFMBGWMXSVRH-MTDXEUNCSA-N
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Description

(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a naphthalene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the naphthalene and phenyl groups through various coupling reactions. Common reagents used in these steps include ethyl bromoacetate, naphthaldehyde, and 4-methylbenzylamine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Naphthalene Derivatives: Compounds containing a naphthalene moiety.

    Phenyl Imines: Compounds with a phenyl imine group.

Uniqueness

What sets (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C30H26N2O3S

Molecular Weight

494.6 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26N2O3S/c1-3-34-27-17-21(18-28-29(33)32-30(36-28)31-24-14-11-20(2)12-15-24)13-16-26(27)35-19-23-9-6-8-22-7-4-5-10-25(22)23/h4-18H,3,19H2,1-2H3,(H,31,32,33)/b28-18+

InChI Key

XBIFMBGWMXSVRH-MTDXEUNCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2)OCC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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